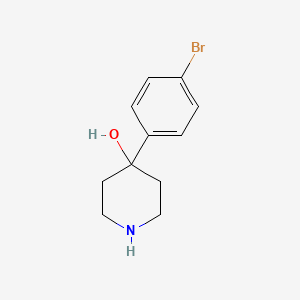

4-(4-Bromophenyl)-4-hydroxypiperidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-bromophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLXJYQUWCNYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206712 | |

| Record name | 4-(4-Bromophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57988-58-6 | |

| Record name | 4-(4-Bromophenyl)-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57988-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)piperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057988586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Bromophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(4-Bromophenyl)-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-4-hydroxypiperidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its piperidine (B6355638) core is a prevalent scaffold in a multitude of pharmacologically active agents, particularly those targeting the central nervous system. The presence of a bromophenyl group and a hydroxyl moiety at the 4-position offers versatile opportunities for synthetic modification and modulation of physicochemical properties. This document provides a comprehensive overview of the fundamental basic properties of this compound, intended to aid researchers and developers in its effective utilization. The compound is known to be a metabolite of Bromperidol and is utilized as an intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1][2]

Physicochemical Properties

The basicity and lipophilicity of this compound are critical parameters influencing its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is limited in publicly available literature, we can infer its properties from closely related analogs and computational predictions.

Table 1: Predicted Physicochemical Properties of this compound and a Related Analog.

| Property | Predicted Value for this compound | Experimental/Predicted Value for 4-(4-Chlorophenyl)-4-hydroxypiperidine (for comparison) | Data Source |

| Molecular Weight | 256.14 g/mol | 211.69 g/mol | PubChem[3] |

| pKa (Strongest Basic) | No predicted data available | 9.39 | Human Metabolome Database (Predicted) |

| logP (Octanol-Water Partition Coefficient) | 1.6 | 1.82 (ALOGPS), 1.38 (ChemAxon) | PubChem (Computed)[3], Human Metabolome Database (Predicted) |

| Aqueous Solubility | No predicted data available | 1.26 g/L (ALOGPS) | Human Metabolome Database (Predicted) |

| Polar Surface Area | 32.3 Ų | 32.3 Ų | PubChem (Computed)[3] |

Note: The data for 4-(4-chlorophenyl)-4-hydroxypiperidine is provided as a close structural analog to give an indication of the expected properties. The substitution of chlorine with bromine is expected to slightly increase the lipophilicity.

Experimental Protocols for Property Determination

For researchers requiring precise experimental values, the following established protocols are recommended for the determination of pKa, solubility, and logP.

Determination of pKa by Potentiometric Titration

The basicity of the piperidine nitrogen can be accurately determined using potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration (e.g., 0.01 M).

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a temperature probe. Place the sample solution in a thermostated vessel maintained at a constant temperature (e.g., 25 °C).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the piperidine nitrogen has been protonated.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic aqueous solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that no solid particles are carried over into the liquid phase.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the experimental temperature and pH.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase (n-octanol) to a sealed container.

-

Equilibration: Vigorously shake the mixture for a set period to allow for the partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely, which can be aided by centrifugation.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV/MS).

-

logP Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Role in Drug Discovery and Development

This compound is a valuable starting material in the synthesis of more complex molecules with therapeutic potential. Its utility stems from the ability to functionalize the piperidine nitrogen and the hydroxyl group, as well as the potential for cross-coupling reactions at the bromophenyl moiety.

Synthetic Intermediate Workflow

The following diagram illustrates a typical workflow where this compound is utilized as a key intermediate in a drug discovery program.

Caption: Synthetic workflow using this compound.

This workflow highlights the versatility of the starting material, allowing for the generation of a diverse library of compounds for biological screening. The identified "hits" can then undergo lead optimization to improve their pharmacological properties, ultimately leading to the selection of a preclinical candidate.

Conclusion

This compound is a foundational molecule for the synthesis of novel chemical entities in drug discovery. Understanding its basic properties, such as pKa, solubility, and logP, is paramount for designing and developing drug candidates with favorable ADME characteristics. This guide provides both predicted data for initial assessment and detailed protocols for precise experimental determination of these crucial parameters, thereby equipping researchers with the necessary information for their development programs. The strategic use of this versatile intermediate can significantly contribute to the discovery of new therapeutics for a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sensitive determination of this compound, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H14BrNO | CID 93911 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Bromophenyl)-4-hydroxypiperidine (CAS 57988-58-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-4-hydroxypiperidine, with CAS Registry Number 57988-58-6, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine (B6355638) ring substituted with a hydroxyl group and a bromophenyl group at the 4-position, makes it a crucial synthetic intermediate. It serves as a key building block for a variety of more complex molecules, particularly active pharmaceutical ingredients (APIs) targeting the central nervous system.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Accurate characterization is vital for its use in controlled synthetic procedures.

Physical and Chemical Properties

Quantitative data for this compound have been compiled from various sources to provide a clear reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄BrNO | [2][3][4][5] |

| Molecular Weight | 256.14 g/mol | [2][3][4][5] |

| Appearance | White to off-white or light yellow/orange powder/crystal | [2][4][6] |

| Melting Point | 165 - 170 °C | [5][6] |

| Boiling Point | 361 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.436 g/cm³ (Predicted) | [5] |

| Purity | >98.0% (GC) | [2][6] |

| SMILES | C1CNCCC1(C2=CC=C(C=C2)Br)O | [3][4] |

| InChIKey | QNLXJYQUWCNYBH-UHFFFAOYSA-N | [3][5] |

Spectroscopic Data

Spectroscopic data is essential for structural confirmation. While comprehensive spectral charts are found in dedicated databases, a summary of key identifiers is provided.

| Spectroscopy Type | Data Interpretation |

| ¹H NMR | Spectrum is consistent with the proposed structure. |

| ¹³C NMR | Spectrum is consistent with the proposed structure. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |

| Infrared (IR) | Shows characteristic peaks for O-H, C-H (aliphatic and aromatic), and C-Br bonds. |

Detailed spectral data can be found in databases such as SDBS (AIST Spectral DB) under number 19634 and ChemicalBook.[6][7]

Synthesis and Experimental Protocols

This compound is typically synthesized via a Grignard reaction. This classic organometallic reaction is reliable for forming the key carbon-carbon bond between the piperidine and bromophenyl moieties.

General Synthesis Workflow

The primary route involves the reaction of a protected piperidin-4-one with a Grignard reagent derived from a dibrominated benzene (B151609) precursor. The protecting group is crucial to prevent side reactions with the Grignard reagent.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on standard Grignard reaction procedures. Note: This is an illustrative method. Researchers should consult peer-reviewed literature and optimize conditions for their specific laboratory setup.

Objective: To synthesize this compound from N-Boc-4-piperidinone and 1,4-dibromobenzene.

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

N-Boc-4-piperidinone (tert-butyl 4-oxopiperidine-1-carboxylate)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Hydrochloric acid (HCl) in an organic solvent (e.g., 1,4-dioxane)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel.

-

Add a small crystal of iodine.

-

Dissolve 1,4-dibromobenzene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by heat and color change), gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed. The resulting dark solution is 4-bromophenylmagnesium bromide.

-

-

Grignard Reaction:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve N-Boc-4-piperidinone in anhydrous THF and add it dropwise to the stirred Grignard solution.

-

After addition, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates completion.

-

-

Workup and Deprotection:

-

Cool the reaction mixture again to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

Dissolve the crude intermediate in a suitable solvent (e.g., 1,4-dioxane) and add a solution of HCl.

-

Stir the mixture at room temperature. The Boc group will be cleaved, often resulting in the precipitation of the hydrochloride salt of the final product.

-

Filter the solid and wash with a cold solvent. To obtain the free base, the salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted.

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1]

-

Precursor to Antipsychotics: It is a known key intermediate for the synthesis of butyrophenone (B1668137) antipsychotics like Bromperidol.[4][6] The piperidine moiety is a common scaffold in dopamine (B1211576) D₂ receptor antagonists.

-

Metabolite Studies: The compound itself is a known human metabolite of Bromperidol, formed via N-dealkylation.[3][4] Its availability is therefore essential for pharmacological and toxicological studies to understand the metabolism and clearance of the parent drug.

-

Building Block for Novel Agents: As a functionalized piperidine, it serves as a versatile starting point in medicinal chemistry campaigns to create new chemical entities for various biological targets.[1]

The logical flow from this intermediate to a final API is illustrated below.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[5]

-

P280: Wear protective gloves, eye protection, and face protection.[5][6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Store in a cool, dark, and well-ventilated place.[5][6] It should only be handled by trained personnel in a laboratory setting.

References

- 1. St Canice : Virtual Tour generated by Panotour [ceo-web.parra.catholic.edu.au]

- 2. 4-(4'-Bromophenyl)-4-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 3. This compound | C11H14BrNO | CID 93911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. 4-(4'-Bromophenyl)-4-hydroxypiperidine 57988-58-6 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 4-(4-Bromophenyl)-4-piperidinol(57988-58-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-(4-Bromophenyl)-4-hydroxypiperidine: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenyl)-4-hydroxypiperidine is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its rigid piperidine (B6355638) core, substituted with a bromophenyl group, provides a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis methodologies, and known biological activities of this compound. Detailed experimental protocols for its synthesis and for the evaluation of its potential antioxidant activity are presented. Furthermore, this document explores its role as a significant metabolite of the antipsychotic drug bromperidol (B1667933) and discusses the potential signaling pathways that may be modulated by its derivatives, offering insights for future drug discovery and development endeavors.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₄BrNO, is a white to light yellow crystalline powder. The molecule features a central piperidine ring with a hydroxyl group and a 4-bromophenyl substituent attached to the same carbon atom (C4), creating a tertiary alcohol. This structure is fundamental to its chemical reactivity and its utility as a synthetic intermediate.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |

| Molecular Weight | 256.14 g/mol | [1] |

| CAS Number | 57988-58-6 | [1] |

| Melting Point | 165-170 °C | [3][4] |

| Appearance | White to light yellow powder/crystal | [4] |

| Purity | >98.0% (GC) | [1] |

| IUPAC Name | 4-(4-bromophenyl)piperidin-4-ol | [5] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-H stretches of the aromatic and aliphatic portions.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The NIST number for its GC-MS spectrum is 237692.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a protected piperidone derivative. A common and industrially viable approach involves a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general method for the synthesis of 4-aryl-4-hydroxypiperidines, adapted for the specific synthesis of this compound.

Step 1: Preparation of N-Boc-4-piperidone

-

Start with a commercially available 4-piperidone (B1582916) precursor, such as 4-piperidone hydrochloride monohydrate.

-

Protect the secondary amine of the piperidone ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 4-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) in a suitable solvent like dichloromethane (B109758) or a biphasic system.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities.

-

Purify the resulting N-Boc-4-piperidone by column chromatography or recrystallization.

Step 2: Grignard Reaction with 4-Bromophenylmagnesium Bromide

-

Prepare the Grignard reagent, 4-bromophenylmagnesium bromide, by reacting 1,4-dibromobenzene (B42075) with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF.

-

Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine.

Step 3: Deprotection of the Piperidine Nitrogen

-

Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), to remove the Boc protecting group.

-

Stir the reaction at room temperature for a few hours.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the final product, this compound, with an organic solvent.

-

Purify the product by column chromatography or recrystallization to yield a white to off-white solid.

Biological Significance and Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow for interactions with various biological targets, making it a scaffold of interest for developing drugs targeting neurological disorders.[4][6]

Metabolite of Bromperidol

This compound is a known human metabolite of Bromperidol, an antipsychotic medication of the butyrophenone (B1668137) class.[5][7] Bromperidol primarily acts as a dopamine (B1211576) D2 receptor antagonist.[8] The metabolism of bromperidol to this compound occurs via N-dealkylation.[7] Understanding the pharmacological profile of this metabolite is crucial for comprehending the overall therapeutic and side-effect profile of the parent drug.

Potential Antioxidant Activity

Some studies have reported that this compound and other piperidine derivatives may possess antioxidant properties.[9] This activity is significant as oxidative stress is implicated in the pathophysiology of numerous diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method to assess the antioxidant potential of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test compound solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain different concentrations.

-

Assay:

-

To each well of a 96-well plate, add 50 µL of the test compound solution at various concentrations.

-

Add 150 µL of the DPPH solution to each well.

-

For the blank, use 50 µL of methanol instead of the test solution.

-

Use ascorbic acid as a positive control.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the compound concentration.

Potential Signaling Pathway Modulation by Derivatives

While specific signaling pathways modulated by this compound have not been extensively studied, derivatives of the piperidine scaffold have been shown to influence key cellular signaling cascades. This provides a hypothetical framework for the potential mechanisms of action of novel compounds derived from this core structure.

Nrf2/ARE Pathway

Antioxidant compounds can exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Upon activation by oxidative stress or electrophiles, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

References

- 1. benchchem.com [benchchem.com]

- 2. Increased plasma concentrations of bromperidol and its reduced metabolite with levomepromazine, but not with thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromperidol, a new butyrophenone neuroleptic: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interindividual variation in bromperidol metabolism and relationship to therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nwmedj.org [nwmedj.org]

- 8. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 9. abmole.com [abmole.com]

An In-depth Technical Guide to the Core Mechanism of Action of 4-(4-Bromophenyl)-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenyl)-4-hydroxypiperidine (BPHP) is a principal metabolite of the typical antipsychotic agent Bromperidol, a butyrophenone (B1668137) derivative with potent dopamine (B1211576) D2 receptor antagonist activity. While direct pharmacological studies on this compound are limited, its mechanism of action can be inferred from its metabolic origin and its structural similarity to a class of compounds known to interact with key central nervous system receptors. This technical guide consolidates the available information to postulate a mechanism of action for this compound, focusing on its likely interaction with dopamine and sigma receptors. This document provides a comprehensive overview of its metabolic pathway, hypothesized signaling cascades, and detailed experimental protocols for its further investigation.

Introduction

This compound, also known as BPHP, is a key metabolite of the antipsychotic drug Bromperidol. Bromperidol is primarily used in the treatment of schizophrenia and other psychotic disorders.[1] The therapeutic effects of Bromperidol are largely attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] As a metabolite, the pharmacological activity of this compound is of significant interest for understanding the overall therapeutic and side-effect profile of Bromperidol.

The chemical structure of this compound, featuring a 4-aryl-4-hydroxypiperidine moiety, is a well-recognized pharmacophore with affinity for various central nervous system (CNS) receptors, notably dopamine and sigma receptors. This structural class is a cornerstone in the development of numerous CNS-active agents.[3] This guide will explore the hypothesized mechanism of action of this compound based on its metabolic relationship to Bromperidol and the known pharmacology of its structural analogs.

Metabolism of Bromperidol and Formation of this compound

This compound is formed from Bromperidol through an N-dealkylation reaction. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme system, with studies indicating a major role for the CYP3A4 isoform.[3] The N-dealkylation of Bromperidol cleaves the butyrophenone side chain, resulting in the formation of this compound and a butyrophenone-related fragment.

The metabolic fate of a drug is crucial as its metabolites can possess their own pharmacological activity, which may contribute to the therapeutic effect or side effects of the parent drug. While some metabolites are inactive and readily excreted, others can be as potent or even more potent than the parent compound.

References

An In-Depth Technical Guide on the Pharmacology of 4-(4-Bromophenyl)-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenyl)-4-hydroxypiperidine (BPHP) is primarily recognized as a metabolite of the typical antipsychotic agent, Bromperidol.[1][2][3] Formed through the N-dealkylation of its parent compound, the pharmacological profile of BPHP itself is not extensively characterized in publicly available literature.[2] This technical guide aims to provide a comprehensive overview of the known information regarding BPHP, infer its likely pharmacological targets based on the profile of Bromperidol and structurally related 4-hydroxypiperidine (B117109) derivatives, and detail the experimental protocols necessary for its full pharmacological characterization. Due to a significant lack of quantitative binding and functional data for BPHP in the current scientific literature, this document will focus on the established pharmacology of its parent compound and provide detailed, exemplary experimental workflows for the future characterization of BPHP.

Introduction

This compound (BPHP) is a chemical entity belonging to the 4-aryl-4-hydroxypiperidine class. Its primary significance in pharmacology stems from its role as a major metabolite of Bromperidol, a butyrophenone (B1668137) antipsychotic.[1][2][3] Bromperidol exerts its therapeutic effects predominantly through the antagonism of dopamine (B1211576) D2 receptors, with some activity at serotonin (B10506) 5-HT2A receptors.[4][5] The metabolic fate of Bromperidol, including its transformation to BPHP, is a critical aspect of its overall pharmacological and toxicological profile. Understanding the intrinsic activity of BPHP is crucial for a complete comprehension of the long-term effects and potential side effects of Bromperidol treatment. Furthermore, the 4-aryl-4-hydroxypiperidine scaffold is a common motif in centrally active compounds, suggesting that BPHP could possess its own distinct pharmacological activities.[6][7]

Inferred Pharmacological Profile

Given the paucity of direct pharmacological data for BPHP, its potential activities can be inferred from its parent compound, Bromperidol, and other structurally similar molecules.

Dopaminergic System

Bromperidol is a potent dopamine D2 receptor antagonist.[4][5] It is plausible that BPHP retains some affinity for the D2 receptor, although likely with a different potency compared to the parent compound. The N-dealkylation metabolic step often results in a significant change in pharmacological activity. A comprehensive evaluation of BPHP's binding affinity and functional activity at D2 receptors is warranted.

Serotonergic System

Bromperidol also exhibits some affinity for serotonin 5-HT2A receptors.[4] Atypical antipsychotics often possess a high 5-HT2A to D2 receptor affinity ratio, which is thought to contribute to a lower incidence of extrapyramidal side effects. Characterizing the 5-HT2A receptor binding affinity and functional activity of BPHP is essential to understand its potential contribution to the overall clinical effects of Bromperidol.

Sigma Receptors

The 4-aryl-4-hydroxypiperidine scaffold is a known pharmacophore for sigma receptors, particularly the sigma-1 subtype.[6] Various ligands for sigma receptors are based on this chemical structure.[6] Haloperidol (B65202), a structurally related butyrophenone, and its metabolites are known to interact with sigma receptors. Therefore, it is highly probable that BPHP also exhibits affinity for sigma-1 and/or sigma-2 receptors.

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound is available in the scientific literature, the following tables are presented as templates to be populated once experimental data is generated.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [³H]-Spiperone | Rat Striatum | TBD | TBD |

| Serotonin 5-HT2A | [³H]-Ketanserin | Rat Frontal Cortex | TBD | TBD |

| Sigma-1 | [³H]-(+)-Pentazocine | Guinea Pig Brain | TBD | TBD |

| Sigma-2 | [³H]-DTG | Rat Liver | TBD | TBD |

TBD: To Be Determined

Table 2: Functional Activity (EC50/IC50, nM) of this compound

| Receptor Target | Assay Type | Agonist/Antagonist | EC50/IC50 (nM) | Emax (%) | Reference |

| Dopamine D2 | cAMP Inhibition | Antagonist | TBD | TBD | TBD |

| Serotonin 5-HT2A | Calcium Flux | Antagonist | TBD | TBD | TBD |

| Sigma-1 | Calcium Flux | Agonist/Antagonist | TBD | TBD | TBD |

TBD: To Be Determined

Detailed Experimental Protocols

The following are detailed, standardized protocols that can be employed to determine the pharmacological profile of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of BPHP for the dopamine D2 receptor.

-

Materials:

-

Rat striatal tissue homogenates (source of D2 receptors).

-

Radioligand: [³H]-Spiperone (a D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compound: this compound at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate rat striatal membranes (50-100 µg protein) with various concentrations of BPHP and a fixed concentration of [³H]-Spiperone (e.g., 0.2 nM).

-

Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of 10 µM haloperidol.

-

Incubate for 60 minutes at room temperature.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of BPHP that inhibits 50% of specific [³H]-Spiperone binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Functional Assays

-

Objective: To determine the functional activity (IC50 and Emax) of BPHP as an antagonist at the D2 receptor.

-

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Dopamine (agonist).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Test compound: this compound.

-

-

Procedure:

-

Plate HEK293-D2 cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of BPHP for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of dopamine (e.g., EC80) in the presence of forskolin for 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

-

Generate a dose-response curve for the inhibition of the dopamine-induced decrease in cAMP by BPHP.

-

Determine the IC50 and Emax values from the curve.

-

References

- 1. This compound | C11H14BrNO | CID 93911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bromperidol | C21H23BrFNO2 | CID 2448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 6. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Core Scaffold: A Technical Guide to 4-(4-Bromophenyl)-4-piperidinol

Introduction

4-(4-Bromophenyl)-4-piperidinol is a heterocyclic compound that has garnered significant attention not as a standalone therapeutic agent, but as a crucial molecular scaffold in drug discovery and a key metabolite in pharmacology. Its history is intrinsically linked to the development of antipsychotic medications and the subsequent exploration of its derivatives for a range of therapeutic targets. This technical guide provides an in-depth overview of the discovery, history, synthesis, and pharmacological relevance of 4-(4-Bromophenyl)-4-piperidinol, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of 4-(4-Bromophenyl)-4-piperidinol is not marked by a singular event, but rather by its identification as a primary human metabolite of the antipsychotic drug Bromperidol (B1667933).[1][2] Bromperidol, a butyrophenone (B1668137) derivative, was developed as a long-acting neuroleptic for the treatment of schizophrenia.[2] During its metabolic studies, 4-(4-Bromophenyl)-4-piperidinol was identified as the product of N-dealkylation, a common metabolic pathway for many xenobiotics.[1][3] This metabolic process is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[4]

Initially, the significance of 4-(4-Bromophenyl)-4-piperidinol was largely confined to its role in the pharmacokinetics of Bromperidol. However, medicinal chemists soon recognized the therapeutic potential of the 4-aryl-4-hydroxypiperidine scaffold. This structural motif is present in numerous biologically active compounds, and its rigid framework allows for the precise spatial orientation of functional groups, making it an attractive starting point for the design of novel ligands for various receptors and enzymes.[5] Consequently, the history of 4-(4-Bromophenyl)-4-piperidinol has evolved from being a mere metabolite to a versatile building block in the synthesis of new chemical entities.

Synthetic Methodologies

The synthesis of 4-(4-Bromophenyl)-4-piperidinol is not extensively detailed in the literature as a primary objective. However, its synthesis can be reliably achieved through a Grignard reaction, a common and industrially viable method for creating carbon-carbon bonds.[5] The following protocol is a probable method adapted from the synthesis of analogous 4-aryl-4-hydroxypiperidines.

Experimental Protocol: Probable Synthesis via Grignard Reaction

Objective: To synthesize 4-(4-Bromophenyl)-4-piperidinol from 1,4-dibromobenzene (B42075) and an N-protected 4-piperidone.

Materials:

-

1,4-dibromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

N-Boc-4-piperidone (or other suitable N-protected 4-piperidone)

-

Aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (for deprotection)

-

Sodium bicarbonate (for neutralization)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1,4-dibromobenzene in anhydrous THF and add it to the dropping funnel.

-

Add a small amount of the 1,4-dibromobenzene solution to the magnesium turnings to initiate the reaction.

-

Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 4-bromophenylmagnesium bromide.

-

-

Reaction with N-Boc-4-piperidone:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve N-Boc-4-piperidone in anhydrous THF and add it to the dropping funnel.

-

Add the N-Boc-4-piperidone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Quenching and Extraction:

-

Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-(4-bromophenyl)-4-piperidinol.

-

-

Deprotection:

-

Dissolve the crude product in a suitable solvent (e.g., methanol (B129727) or dioxane) and treat with a strong acid, such as hydrochloric acid, to remove the Boc protecting group.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude 4-(4-Bromophenyl)-4-piperidinol by recrystallization or column chromatography to yield the final product.

-

Pharmacological Significance and Derivatives

While 4-(4-Bromophenyl)-4-piperidinol itself has reported potential antioxidant activity, its primary pharmacological significance lies in its use as a scaffold for the development of derivatives with diverse biological activities.[1]

Anti-Alzheimer's Agents

Recent research has focused on synthesizing derivatives of 4-(4-Bromophenyl)-4-piperidinol as multi-target agents for the treatment of Alzheimer's disease.[6] These derivatives have been shown to exhibit inhibitory activity against key enzymes implicated in the pathology of the disease.

| Compound | Target Enzyme | IC₅₀ (µM) | Antioxidant Activity (IC₅₀, µM) | Amyloid Beta (Aβ) Inhibition (%) |

| AB11 | Acetylcholinesterase (AChE) | 0.029 | 26.38 | 43.25% at 500 µM |

| AB14 | Acetylcholinesterase (AChE) | 0.038 | 23.99 | Not reported |

| AB11 | Monoamine Oxidase-B (MAO-B) | 866 | - | - |

| AB14 | Monoamine Oxidase-B (MAO-B) | 763 | - | - |

Data sourced from Rizvi et al., 2022.[6]

CCR5 Antagonists for HIV Treatment

The 4-(4-bromophenyl)piperidine (B1334083) moiety is also a key structural element in the discovery of potent C-C chemokine receptor type 5 (CCR5) antagonists.[7] CCR5 is a crucial co-receptor for the entry of the HIV-1 virus into host cells. The development of small-molecule inhibitors that block this interaction is a major strategy in anti-HIV therapy. Structure-activity relationship studies have led to the discovery of highly potent antagonists, such as SCH 351125, which incorporates a modified 4-(4-bromophenyl)piperidine core.[7]

Visualizations

Metabolic Pathway of Bromperidol

Caption: Metabolic conversion of Bromperidol to 4-(4-Bromophenyl)-4-piperidinol.

Role in Drug Discovery Workflow

Caption: Workflow illustrating the use of the core scaffold in drug discovery.

Conclusion

4-(4-Bromophenyl)-4-piperidinol represents a fascinating case study in medicinal chemistry, where a metabolite of an existing drug has been repurposed as a valuable molecular scaffold. While it does not possess a significant history of discovery as a standalone agent, its structural features have made it an important starting point for the development of novel therapeutics targeting complex diseases such as Alzheimer's and HIV. The continued exploration of derivatives based on this core structure is likely to yield new and improved drug candidates in the future.

References

- 1. abmole.com [abmole.com]

- 2. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CYP3A is responsible for N-dealkylation of haloperidol and bromperidol and oxidation of their reduced forms by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of 4-(4-Bromophenyl)-4-hydroxypiperidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 4-(4-Bromophenyl)-4-hydroxypiperidine. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also furnishes a detailed experimental protocol for its determination, enabling researchers to generate precise data for their specific applications.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 167-170 °C | |

| IUPAC Name | 4-(4-bromophenyl)piperidin-4-ol | [2] |

| Synonyms | BPHP, 4-(p-Bromophenyl)-4-hydroxypiperidine | [2][3] |

Qualitative Solubility Profile:

This compound is a metabolite of the antipsychotic drug Bromperidol.[3] The solubility of the parent compound, Bromperidol, is reported as practically insoluble in water, sparingly soluble in methanol (B129727) and methylene (B1212753) chloride, and slightly soluble in ethanol. Given the structural similarities, a comparable solubility profile can be anticipated for its metabolite. For a structurally analogous compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, a predicted water solubility of 1.26 g/L has been reported. As a piperidine (B6355638) derivative, its solubility is expected to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the piperidine nitrogen.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the aqueous and non-aqueous solubility of this compound. This protocol is a composite of established methods for piperidine derivatives and guidelines from the World Health Organization for equilibrium solubility studies.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., Water, pH buffers, Methanol, Ethanol, Methylene Chloride, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble) to generate a calibration curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to conduct preliminary experiments to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the collected supernatant through a syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent at the specified temperature using the concentration determined from the HPLC analysis and the dilution factor.

Logical Workflow and Signaling Pathways

Currently, there is no specific information available in the public domain regarding signaling pathways directly modulated by this compound. It is primarily recognized as a metabolite of Bromperidol, which acts as a dopamine (B1211576) D2 receptor antagonist.[4] The pharmacological activity of the parent compound is attributed to its interaction with dopaminergic and, to a lesser extent, serotonergic pathways.[4]

In the absence of specific signaling pathway data, a logical workflow for the experimental determination of solubility is presented below.

This diagram illustrates the sequential steps involved in accurately measuring the solubility of this compound, from initial preparation to final data analysis.

References

Spectroscopic and Synthetic Profile of 4-(4-Bromophenyl)-4-hydroxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-(4-Bromophenyl)-4-hydroxypiperidine. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules and a metabolite of the antipsychotic drug bromperidol.[1][2] The following sections present tabulated spectroscopic data (NMR, IR, and MS), comprehensive experimental procedures, and a visual representation of the synthetic and analytical workflow.

Spectroscopic Data

The structural characterization of this compound is supported by data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive public domain data with full numerical details is not uniformly available, the following tables summarize the most relevant and frequently cited spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables present the expected chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.40 | Doublet | 2H | Ar-H (meta to Br) |

| ~3.10 | Multiplet | 2H | Piperidine H-2, H-6 (axial) |

| ~2.80 | Multiplet | 2H | Piperidine H-2, H-6 (equatorial) |

| ~2.00 | Multiplet | 2H | Piperidine H-3, H-5 (axial) |

| ~1.70 | Multiplet | 2H | Piperidine H-3, H-5 (equatorial) |

| ~1.60 | Singlet | 1H | -OH |

| ~1.50 | Singlet | 1H | -NH |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and instrument parameters.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~146 | Ar-C (quaternary, attached to piperidine) |

| ~131 | Ar-CH (meta to Br) |

| ~128 | Ar-CH (ortho to Br) |

| ~121 | Ar-C (quaternary, attached to Br) |

| ~70 | Piperidine C-4 (quaternary, attached to OH) |

| ~46 | Piperidine C-2, C-6 |

| ~38 | Piperidine C-3, C-5 |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. SpectraBase is a potential source for experimental ¹³C NMR data for this compound.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-Br bonds, as well as aromatic C=C stretching.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3200 | Medium, Broad | N-H stretch (secondary amine) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (piperidine ring) |

| ~1600, 1480 | Medium | Aromatic C=C stretch |

| ~1010 | Strong | C-O stretch (tertiary alcohol) |

| ~820 | Strong | p-disubstituted benzene (B151609) C-H bend (out-of-plane) |

| ~550 | Medium | C-Br stretch |

Note: The exact peak positions and intensities can vary depending on the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 256.14 g/mol .[4] Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been reported for this compound.[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 255/257 | Molecular ion peak ([M]⁺) showing isotopic pattern for Bromine |

| 237/239 | Loss of H₂O from the molecular ion |

| 199 | Further fragmentation |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) results in characteristic M and M+2 peaks.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data.

Synthesis of this compound

A common and effective method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This involves the reaction of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, with an N-protected 4-piperidone.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for deprotection)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 1,4-dibromobenzene in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, add the remaining solution of 1,4-dibromobenzene dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with N-Boc-4-piperidone: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of N-Boc-4-piperidone in anhydrous diethyl ether or THF dropwise to the Grignard reagent with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine.

-

Deprotection: Dissolve the crude product in a suitable solvent such as methanol (B129727) or dioxane, and add an excess of hydrochloric acid. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent under reduced pressure. The resulting hydrochloride salt can be neutralized with a base to yield the final product, this compound. The product can be further purified by recrystallization.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.[5][6][7][8] Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane.

-

Data Acquisition: Introduce the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the components of the sample before they enter the mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C11H14BrNO | CID 93911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-(4'-Bromophenyl)-4-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

The Biological Frontier: A Technical Guide to Substituted Piperidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in over 7,000 published research articles in the last five years alone underscores its significance.[1] This technical guide delves into the diverse biological activities of substituted piperidines, offering a comprehensive overview of their quantitative data, the experimental protocols used for their evaluation, and the intricate signaling pathways they modulate. This document is intended to serve as a vital resource for researchers actively engaged in the discovery and development of novel therapeutics.

Quantitative Analysis of Biological Activity

The therapeutic potential of substituted piperidines spans a wide spectrum of diseases, including cancer, pain management, and viral infections. The following tables summarize the quantitative biological data for representative substituted piperidine derivatives across these key areas.

Anticancer Activity

Substituted piperidines have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Lung, Breast, Ovarian, Cervical Cancer Cells | ~1.3 (for NF-κB nuclear translocation inhibition) | [2] |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB-dependent cancer cell lines | ~5 (for NF-κB DNA binding inhibition) | [3][4] |

| Piperidine-based PARP-1 Inhibitor (Compound 15d) | MDA-MB-436 (Breast Cancer) | 6.99 | |

| Piperine | HCT-8 (Colon Cancer) | 66.0 | [5] |

| Piperine | B16 (Mouse Melanoma) | 69.9 | [5] |

| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 (Breast Cancer, ER+) | 8.1 | [6] |

| Compound 17a (Piperidine derivative) | PC-3 (Prostate Cancer) | Not specified, but induces apoptosis | [7] |

| 3,4,6-trisubstituted piperidine derivative (E22) | SKOV3 (Ovarian Cancer) | Potent Akt1 and cancer cell inhibition | [8][9] |

| Pyrazine and piperidine derivatives (Compound 3a) | MCF–7 (Breast Cancer) | 9.17 | |

| Pyrazine and piperidine derivatives (Compound 5b) | MCF–7 (Breast Cancer) | 6.29 | |

| Piperidine-containing acetohydrazide (Compound 7h) | MCF-7 (Breast Cancer) | 1.20 | |

| 2-Oxoindoline-Based Acetohydrazide (Compound 4n) | NCI-H23 (Lung Cancer) | 6.3 ± 0.5 | |

| 2-Oxoindoline-Based Acetohydrazide (Compound 4o) | NCI-H23 (Lung Cancer) | 4.8 ± 0.4 | |

| Tetramethylpiperidine-substituted phenazine (B1670421) (B4125) | Various cancer cell lines | Mean IC50 of 0.48 µg/ml |

Analgesic Activity

The piperidine moiety is a core component of many potent analgesics. Their activity is often quantified by their binding affinity (Ki) to opioid receptors or their effective dose (ED50) in preclinical models.

| Compound/Derivative | Target/Assay | Ki (nM) or ED50 | Reference |

| 4-phenylamidopiperidines | Hot-plate test | ED50 values ranging from 0.44 to 59 mg/Kg | [10] |

| cis-3-methyl-4-(N-phenylamido)piperidine (cis-42) | Opioid receptor | 13,036 times more potent than morphine | [11] |

| 4-(4'-bromophenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5) | Platelet Aggregation Inhibition | IC50 = 0.06 mM | [12] |

| Piperidine-based histamine (B1213489) H3 and sigma-1 receptor ligand (Compound 11) | hH3R | Ki = 6.2 nM | [13] |

| Piperidine-based histamine H3 and sigma-1 receptor ligand (Compound 11) | σ1R | Ki = 4.41 nM | [13] |

Antiviral Activity

Substituted piperidines have also emerged as promising antiviral agents, with their efficacy measured by the half-maximal effective concentration (EC50).

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Piperidine-substituted purine (B94841) (FZJ05) | Influenza A/H1N1 | MDCK | Lower than ribavirin, amantadine, and rimantadine | [14] |

| 1,4,4-Trisubstituted piperidine (Compound 2) | HCoV-229E | HEL | 7.4 | [15] |

| N-substituted piperidine derivatives | Influenza A/H1N1 | MDCK | Effective compared to Tamiflu and Rimantadine | [16][17] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used in the evaluation of substituted piperidines.

Synthesis of Substituted Piperidines

The synthesis of substituted piperidines can be achieved through various routes. A general and efficient method is the multi-component reaction (MCR) approach.

Protocol: One-Pot Synthesis of Highly Functionalized Piperidines

This protocol describes a green, rapid, and efficient method for the synthesis of highly functionalized piperidines.

-

Materials: Aromatic aldehydes, malononitrile (B47326), and an amine source (e.g., ammonium (B1175870) acetate). A suitable catalyst, such as a magnetic nanoparticle-supported complex, can be used to enhance reaction efficiency.

-

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the amine source (1.2 mmol).

-

Add the catalyst (e.g., 0.02 g of Fe3O4@SiO2-based catalyst).

-

The reaction can be carried out under solvent-free conditions or in a green solvent like ethanol.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for a specified time (typically 30-60 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, if a magnetic catalyst is used, it can be easily separated using an external magnet.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted piperidine.

-

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted piperidine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the piperidine compounds in the complete medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.

Protocol: Fluorometric PARP-1 Enzyme Activity Assay [18]

-

Materials:

-

Recombinant PARP-1 enzyme

-

Activated DNA

-

β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)

-

PARP inhibitor standard (e.g., Olaparib)

-

Substituted piperidine compounds

-

Assay buffer

-

Fluorometric detection reagent

-

Black 96-well plate

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of PARP-1 enzyme, activated DNA, and β-NAD+ in the assay buffer. Prepare serial dilutions of the test compounds and the standard inhibitor.

-

Assay Setup: In a black 96-well plate, add the assay buffer, activated DNA, and the test compound or standard inhibitor to the appropriate wells.

-

Enzyme Addition: Add the PARP-1 enzyme to all wells except the blank.

-

Reaction Initiation: Start the reaction by adding β-NAD+ to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Detection: Add the fluorometric detection reagent, which measures the amount of NAD+ consumed.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Substituted piperidines exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Several piperidine derivatives have been shown to inhibit this pathway.[8][9][19][20][21] Piperine, for instance, has been found to interfere with this pathway, leading to the inhibition of breast cancer cell proliferation.[22]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer progression.[23] Piperine and its analogs have been identified as potent inhibitors of this pathway.[4][24] They can block the activation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[2][24]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[25][26] Piperine has been shown to suppress the STAT3 signaling pathway, leading to apoptosis in cancer cells.[22][27]

Conclusion

Substituted piperidines represent a highly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The data and protocols presented in this guide highlight their potential as lead compounds for the development of novel therapeutics for a range of diseases. The continued exploration of the vast chemical space accessible through piperidine substitution, coupled with a deeper understanding of their mechanisms of action, promises to yield the next generation of innovative medicines.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nwmedj.org [nwmedj.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]